2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
Description
The compound 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide (molecular formula: C₂₁H₁₇ClN₄O₃S₂, monoisotopic mass: 440.053231) features a pyrazolo[1,5-a]pyrazine core substituted with a 4-chlorophenyl group at position 2 and a sulfanyl-linked acetamide moiety at position 4 . The acetamide is further functionalized with a 2,4-dimethoxyphenyl group, contributing to its unique physicochemical and pharmacological profile. This scaffold is of interest due to its structural hybridity, combining heterocyclic, sulfanyl, and arylacetamide motifs—features shared with bioactive compounds targeting enzymes, receptors, or microbial pathways .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3S/c1-29-16-7-8-17(20(11-16)30-2)25-21(28)13-31-22-19-12-18(26-27(19)10-9-24-22)14-3-5-15(23)6-4-14/h3-12H,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTKNECPBOIUBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This interaction results in significant changes in the cell cycle progression, leading to the inhibition of cell proliferation.
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway by inhibiting CDK2. This inhibition disrupts the normal cell cycle progression, particularly the transition from the G1 phase to the S phase, leading to cell cycle arrest.
Biological Activity
2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound belonging to the pyrazolo[1,5-a]pyrazine derivatives. Its unique structure includes a chlorophenyl group, a pyrazolo core, and an acetamide moiety, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C22H19ClN4O2S |
| Molecular Weight | 438.93 g/mol |
| IUPAC Name | 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide |
| LogP | 4.2746 |
| Polar Surface Area | 49.831 Ų |
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound interacts with specific enzymes by binding to their active sites, inhibiting their activity and preventing substrate access. This mechanism is crucial in regulating metabolic pathways and could be beneficial in treating various diseases.
- Receptor Modulation : It modulates cellular receptors, altering signaling pathways that can lead to significant changes in cell function. This property is particularly important in cancer therapy where receptor signaling plays a pivotal role.
- Induction of Apoptosis : The compound has been shown to trigger programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways, making it a candidate for cancer treatment.
Pharmacological Effects
Recent studies have highlighted several pharmacological effects associated with this compound:
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Antitumor Activity :
- In vitro studies have demonstrated that 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide exhibits significant cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis has been linked to its interaction with specific molecular targets involved in cell survival and proliferation.
-
Antimicrobial Activity :
- Preliminary screening has indicated that the compound possesses moderate antibacterial properties against strains such as Salmonella typhi and Bacillus subtilis. These findings suggest potential applications in treating bacterial infections.
-
Enzyme Inhibition :
- The compound has shown promise as an acetylcholinesterase inhibitor, which may have implications for treating neurodegenerative diseases like Alzheimer's. The inhibition of this enzyme can enhance cholinergic transmission and improve cognitive functions.
Case Studies
Several research studies have investigated the biological activity of similar compounds within the same class:
- Study on Pyrazole Derivatives : A study synthesized various pyrazole derivatives and evaluated their antitumor activities. Compounds similar to 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide showed significant inhibition of tumor growth in animal models .
- Antibacterial Screening : Research on thioacetamide derivatives revealed that modifications similar to those found in our compound led to enhanced antibacterial activity against multiple strains . This supports the hypothesis that structural variations can significantly impact biological efficacy.
Comparison with Similar Compounds
Structural Analogues
Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidine scaffolds, such as N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine 12b (IC₅₀: 3.15 mg/mL against acetylcholinesterase (AChE)), share a similar heterocyclic core but replace the pyrazine ring with pyrimidine.
Sulfanyl-Linked Acetamides
- N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (): This compound retains the sulfanyl-acetamide linkage but replaces the pyrazolo[1,5-a]pyrazine core with a diaminopyrimidine.
- 2-{[2-(4-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide (): Substituting 4-chlorophenyl with 4-methylphenyl and 2,4-dimethoxyphenyl with trifluoromethylphenyl increases lipophilicity (logP: ~3.5 vs. ~2.8 for the target compound), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Arylacetamide Derivatives
- 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide (): This simpler acetamide lacks the pyrazolo[1,5-a]pyrazine core but shares a bromophenyl group. The absence of the heterocyclic core results in lower molecular complexity and reduced enzymatic inhibition efficacy .
Pharmacological Profiles
Enzyme Inhibition
- The target compound’s pyrazolo[1,5-a]pyrazine core may offer superior AChE inhibition compared to pyrazolo[1,5-a]pyrimidines due to enhanced π-π stacking with aromatic residues in the enzyme’s active site .
- N-(4-Chlorophenyl)-pyrazolo[1,5-a]pyrimidine 12b (IC₅₀: 3.15 mg/mL) is less potent than pyrazolo[1,5-a]pyrazine analogues, suggesting the pyrazine ring’s electronic properties are critical for activity .
Antimicrobial and Antitumor Activity
- Pyrazolo[1,5-a]pyrimidine carboxamides (e.g., 18q–18t in ) exhibit antitumor activity (IC₅₀: 1–10 μM against HeLa cells), attributed to their methoxyphenyl and chlorophenyl substituents. The target compound’s 2,4-dimethoxyphenyl group may similarly enhance DNA intercalation or topoisomerase inhibition .
- N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones () show antifungal activity, highlighting the role of acetamide-linked aromatic groups in microbial targeting—a feature shared with the target compound .
Physicochemical Properties
*logP values estimated via computational tools (e.g., ChemAxon).
Q & A
Q. What are the typical synthetic routes for preparing this compound?
The compound is synthesized via nucleophilic substitution or condensation reactions. For example:
- Route 1 : Reacting pyrazolo[1,5-a]pyrazine intermediates with α-chloroacetamides in polar solvents (e.g., ethanol) under reflux, followed by recrystallization .
- Route 2 : Using dichloromethane as a solvent with triethylamine as a base to facilitate the formation of the sulfanyl-acetamide linkage . Key intermediates include 2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-thiol and substituted α-chloroacetamides. Reaction progress is monitored via TLC or HPLC .
Q. How is structural characterization performed for this compound?
- X-ray crystallography : Determines crystal packing, bond angles, and dihedral angles (e.g., triclinic space group P1 with cell constants a = 7.1709 Å, b = 10.6982 Å, c = 13.9169 Å) .
- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions; mass spectrometry (HRMS) validates molecular weight .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Ethanol promotes precipitation for easy isolation, while dichloromethane enhances reaction rates for thioether bond formation .
- Catalysts : Evaluate bases like triethylamine vs. DBU to minimize side reactions.
- Temperature control : Lower temperatures (0–25°C) reduce decomposition of labile intermediates .
- Analytical validation : Use HPLC with UV detection (λ = 254 nm) to quantify impurities and optimize recrystallization solvents .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Dose-response curves : Validate activity thresholds using enzyme inhibition assays (e.g., cholinesterase or monoamine oxidase) with IC₅₀ calculations .
- Structural analogs : Compare with derivatives (e.g., N-(3-chloro-4-methoxyphenyl) analogs) to isolate the impact of sulfanyl and dimethoxyphenyl groups .
- Replicate conditions : Standardize assay protocols (e.g., pH, incubation time) to minimize variability .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Use crystal structure data (e.g., PDB ID from ) to model binding pockets in enzymes like cyclooxygenase or cholinesterase.
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., sulfanyl group’s nucleophilicity) .
- ADMET prediction : Tools like DSSTox assess toxicity profiles based on structural motifs .
Q. What methodologies validate the compound’s stability under physiological conditions?
- pH stability studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via LC-MS .
- Thermogravimetric analysis (TGA) : Determine thermal stability up to 300°C .
- Light exposure tests : Assess photodegradation in UV-Vis chambers .
Data Analysis and Experimental Design
Q. How to design a robust structure-activity relationship (SAR) study?
- Variable groups : Synthesize derivatives with modifications to the 4-chlorophenyl, pyrazolo-pyrazine, or dimethoxyphenyl moieties .
- Bioassay panels : Test against multiple targets (e.g., kinases, oxidases) to identify selectivity .
- Statistical tools : Use multivariate analysis (PCA or PLS) to correlate structural features with activity .
Q. What techniques resolve crystallographic discrepancies in polymorphic forms?
- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures .
- DSC analysis : Identify melting point variations between polymorphs .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
